(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 127986-84-9
VCID: VC21183112
InChI: InChI=1S/C25H23NO/c27-25(24-10-5-15-26-24,22-13-11-18-6-1-3-8-20(18)16-22)23-14-12-19-7-2-4-9-21(19)17-23/h1-4,6-9,11-14,16-17,24,26-27H,5,10,15H2/t24-/m0/s1
SMILES: C1CC(NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O
Molecular Formula: C25H23NO
Molecular Weight: 353.5 g/mol

(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol

CAS No.: 127986-84-9

Cat. No.: VC21183112

Molecular Formula: C25H23NO

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol - 127986-84-9

Specification

CAS No. 127986-84-9
Molecular Formula C25H23NO
Molecular Weight 353.5 g/mol
IUPAC Name dinaphthalen-2-yl-[(2S)-pyrrolidin-2-yl]methanol
Standard InChI InChI=1S/C25H23NO/c27-25(24-10-5-15-26-24,22-13-11-18-6-1-3-8-20(18)16-22)23-14-12-19-7-2-4-9-21(19)17-23/h1-4,6-9,11-14,16-17,24,26-27H,5,10,15H2/t24-/m0/s1
Standard InChI Key LNUDNNFEXRHHGY-DEOSSOPVSA-N
Isomeric SMILES C1C[C@H](NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O
SMILES C1CC(NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O
Canonical SMILES C1CC(NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol is identified by the CAS number 127986-84-9 and possesses the molecular formula C25H23NO . This chiral compound is characterized by two naphthalene rings and a pyrrolidine ring connected to a central carbon bearing a hydroxyl group. The compound is also known by several synonyms, including (S)-DI-2-NAPHTHYLPROLINOL, (S)-(-)-ALPHA,ALPHA-DI(2-NAPHTHYL)-2-PYRROLIDINEMETHANOL, and S-α,α-Di-(2-naphthyl)-2-pyrrolidine methanol .

Structural Features

The compound's structure can be represented by the SMILES notation: OC(C1CCCN1)(C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1, with an InChIKey of LNUDNNFEXRHHGY-UHFFFAOYNA-N . The S-configuration at the pyrrolidine C-2 position confers specific stereochemical properties that are fundamental to its applications in asymmetric synthesis and catalysis. The compound belongs to multiple structural classes including aliphatic cyclic structures, aliphatic heterocycles, aromatic heterocycles, alcohols, and amines .

Physical Properties

The physical properties of (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical Properties of (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol

PropertyValueSource
AppearanceWhite powder
Molecular Weight353.46 g/mol
Melting Point135-138°C
Optical Activity[α]22/D -98.0°, c = 1 in methanol
Boiling Point486.87°C (estimated)
Density1.1008 g/cm³ (estimated)
Refractive Index1.6000 (estimated)
pKa13.01±0.29 (predicted)

The high optical rotation value ([α]22/D -98.0°) indicates significant chirality, which is crucial for its applications in stereoselective catalysis . The compound appears as a white powder with well-defined melting point characteristics, providing a baseline for purity assessment .

Synthetic Approaches and Production

Enantiomeric Considerations

It is noteworthy that the R-enantiomer, (R)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol (CAS: 130798-48-0), is also commercially available . This availability of both enantiomers provides researchers with important options for applications requiring specific stereochemical control.

Applications and Research Significance

Role in Asymmetric Synthesis

(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol belongs to a class of C2-symmetrical scaffolds that are privileged structures in metal catalysis and organocatalysis . The compound's stereochemical properties make it particularly valuable for inducing enantioselectivity in chemical reactions. The pyrrolidine structure, combined with the naphthalene groups, creates a well-defined chiral environment that can effectively control the stereochemical outcome of catalyzed reactions.

Pharmaceutical and Industrial Applications

The compound finds application in pharmaceutical development, skincare formulations, and as a precursor for various medical ingredients . Its role in these applications likely stems from its ability to:

  • Serve as a chiral auxiliary in the synthesis of biologically active compounds

  • Function as a ligand in metal-catalyzed transformations of pharmaceutical intermediates

  • Act as a direct organocatalyst in stereoselective reactions

CategoryDetailsSource
Hazard StatementsH302-H315-H319-H335-H413
Signal WordWarning
Hazard CodesXi, Xn
Risk Statements36/37/38-22
WGK Germany3

The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and may cause long-lasting harmful effects to aquatic life (H413) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator